

Spectroscopic Characterization of 8-Methoxyadenosine and its Analogs: A Technical Guide

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Compound of Interest

Compound Name: **8-Methoxyadenosine**

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This guide provides an in-depth overview of the spectroscopic techniques used to characterize **8-Methoxyadenosine** and its structural analogs. Due to the limited availability of published spectroscopic data for **8-Methoxyadenosine**, this document utilizes data from the closely related compound, 8-Bromo-adenosine, as a representative example for Nuclear Magnetic Resonance (NMR) and discusses the expected fragmentation patterns for 8-substituted adenosines in Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For adenosine analogs, ¹H and ¹³C NMR are critical for confirming the identity and purity of the compound.

The following tables summarize the ¹H and ¹³C NMR chemical shift data for 8-Bromo-adenosine, recorded in deuterated dimethyl sulfoxide (DMSO-d6). These values provide a strong reference point for the expected shifts in **8-Methoxyadenosine**.

Table 1: ¹H NMR Chemical Shifts of 8-Bromo-adenosine in DMSO-d6

Proton	Chemical Shift (δ , ppm)	Multiplicity
H-2	8.11	s (singlet)
H-1'	5.83	m (multiplet)
Aromatic H	7.45-7.12	m (multiplet)
Aromatic OCH ₃	3.74	s (singlet)
H-2'	5.14	m (multiplet)
H-3'	4.52	m (multiplet)
H-4'	4.28	m (multiplet)
H-5'	3.45, 3.14	dd (doublet of doublets)

Table 2: ^{13}C NMR Chemical Shifts of 8-Bromoadenosine in DMSO-d6

Carbon	Chemical Shift (δ , ppm)
C-8	139.1
Aromatic C	137.65, 130.1, 128.3, 127.9, 113.3
C-1'	90.1
C-4'	85.4
C-2'	73.9
C-3'	71.8
C-5'	63.6
Aromatic OCH ₃	55.4

Note: The chemical shifts are referenced to the residual solvent signal of DMSO-d6 at 2.50 ppm for ^1H NMR and 39.52 ppm for ^{13}C NMR[1].

A general protocol for acquiring NMR spectra of nucleoside analogs is as follows:

- Sample Preparation:
 - Dissolve 5-10 mg of the nucleoside analog in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl₃, or D₂O).
 - Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration (δ = 0.00 ppm).
 - Transfer the solution to a 5 mm NMR tube.
- Instrument Setup:
 - Use a high-field NMR spectrometer (e.g., 300 MHz, 400 MHz, or higher) for better signal resolution.
 - Tune and shim the instrument to ensure a homogeneous magnetic field.
- Data Acquisition:
 - ¹H NMR: Acquire a one-dimensional proton spectrum. Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
 - ¹³C NMR: Acquire a one-dimensional carbon spectrum with proton decoupling. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required.
 - 2D NMR (Optional but Recommended): Perform two-dimensional experiments such as COSY (Correlated Spectroscopy) to establish proton-proton couplings, and HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) to correlate proton and carbon signals, aiding in unambiguous peak assignments.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through

fragmentation analysis. Electrospray ionization (ESI) is a soft ionization technique commonly used for nucleosides.

For **8-Methoxyadenosine** ($C_{11}H_{15}N_5O_5$), the expected exact mass of the protonated molecule $[M+H]^+$ is approximately 298.1146 g/mol .

The fragmentation of nucleosides in ESI-MS is well-characterized. A primary fragmentation pathway involves the cleavage of the N-glycosidic bond, separating the nucleobase from the ribose sugar moiety.

Table 3: Predicted ESI-MS Fragmentation of **8-Methoxyadenosine**

Ion	m/z (approximate)	Description
$[M+H]^+$	298.11	Protonated molecular ion
$[Base+H]^+$	166.07	Protonated 8-methoxyadenine
$[Ribose]^+$	133.05	Ribose sugar fragment

Note: The actual observed m/z values may vary slightly depending on the instrument calibration and resolution.

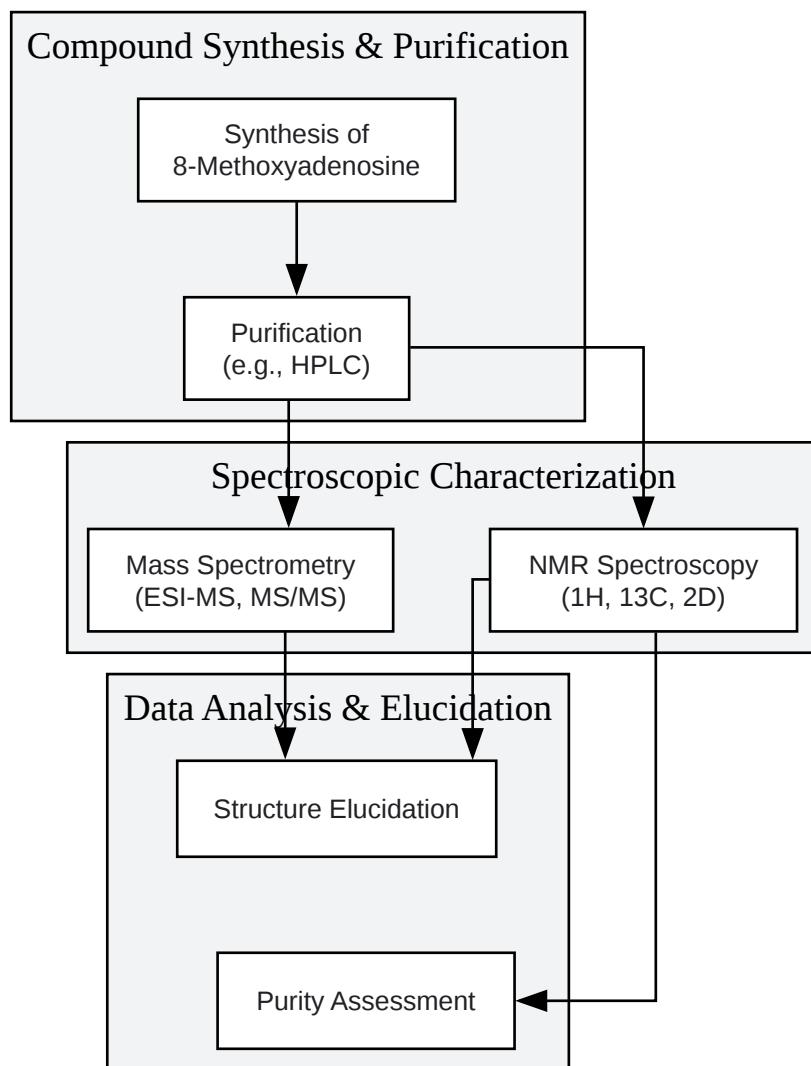
A general protocol for acquiring ESI-MS data for a nucleoside analog is as follows:

- Sample Preparation:
 - Dissolve a small amount of the sample (typically in the microgram to nanogram range) in a solvent compatible with ESI-MS, such as a mixture of acetonitrile and water, often with a small amount of formic acid or ammonium acetate to promote ionization.
- Instrumentation and Data Acquisition:
 - Introduce the sample solution into the ESI source of the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system.
 - Operate the mass spectrometer in positive ion mode to detect the protonated molecule $[M+H]^+$.

- Acquire a full scan mass spectrum to determine the molecular weight.
- Perform tandem mass spectrometry (MS/MS) by selecting the $[M+H]^+$ ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions. This provides structural information and confirms the identity of the compound.

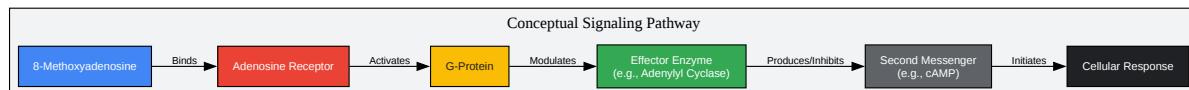
Experimental Workflow and Signaling Pathway Visualization

The following diagrams illustrate the general workflow for spectroscopic characterization and a conceptual representation of a signaling pathway involving a modified adenosine analog.



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Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a modified nucleoside.



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Caption: Conceptual signaling pathway involving an 8-substituted adenosine analog interacting with a receptor.

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References

- 1. scienceopen.com [scienceopen.com]
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